Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate
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Overview
Description
Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a dimethylamino group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate typically involves the reaction of indole derivatives with dimethylamine and methyl chloroformate. The reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Starting Materials: Indole, dimethylamine, and methyl chloroformate.
Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The indole derivative is first reacted with dimethylamine to form the intermediate, which is then treated with methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)propionate: Another compound with a dimethylamino group, used in similar chemical reactions.
Indole-3-carboxylate derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate is unique due to the presence of both the dimethylamino group and the indole ring, which can confer distinct chemical reactivity and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-[(dimethylamino)methyl]-1H-indole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)8-9-7-14-12-10(9)5-4-6-11(12)13(16)17-3/h4-7,14H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGIKRSAASRUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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